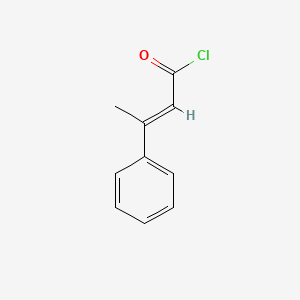
(E)-3-phenylbut-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-phenylbut-2-enoyl chloride is an organic compound with the molecular formula C10H9ClO It is characterized by a chloro group attached to a butenal chain, which is further substituted with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-3-phenylbut-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-phenyl-2-butenal with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.
Industrial Production Methods: Industrial production of 1-chloro-3-phenyl-2-butenal often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-3-phenylbut-2-enoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-3-phenylbut-2-enoyl chloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-chloro-3-phenyl-2-butenal exerts its effects involves interactions with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenyl group provides stability and influences the compound’s reactivity. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-phenyl-2-propenal: Similar structure but with a different position of the double bond.
3-Phenyl-2-butenal: Lacks the chloro group, affecting its reactivity and applications.
1-Chloro-2-phenyl-2-butenal: Different position of the chloro group, leading to variations in chemical behavior.
Eigenschaften
Molekularformel |
C10H9ClO |
|---|---|
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
(E)-3-phenylbut-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ |
InChI-Schlüssel |
LHHGHDLKIQTTRT-BQYQJAHWSA-N |
Isomerische SMILES |
C/C(=C\C(=O)Cl)/C1=CC=CC=C1 |
Kanonische SMILES |
CC(=CC(=O)Cl)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















